N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide
Description
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with a cyclopropanecarbonyl group at the 1-position and a 2-fluorobenzamide moiety at the 6-position.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c21-17-6-2-1-5-16(17)19(24)22-15-9-10-18-14(12-15)4-3-11-23(18)20(25)13-7-8-13/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOCELMMCAOVFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)N(C1)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide typically involves multiple steps, starting with the preparation of cyclopropanecarbonyl chloride from cyclopropanecarboxylic acid . This intermediate is then reacted with 3,4-dihydro-2H-quinoline-6-amine to form the quinoline derivative. Finally, the quinoline derivative is coupled with 2-fluorobenzoyl chloride under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline or benzamide moieties.
Substitution: The fluorine atom on the benzamide ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce various substituted benzamides .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound’s properties might be useful in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The cyclopropane ring and quinoline moiety may interact with enzymes or receptors, modulating their activity. The fluorobenzamide group could enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key features, derived from the evidence:
Key Structural and Functional Insights:
Tetrahydroquinoline vs. Tetrahydroisoquinoline Cores: The target compound’s tetrahydroquinoline core (vs. tetrahydroisoquinoline in ) offers distinct electronic properties due to the position of the nitrogen atom. This may influence binding to enzymes or receptors, such as monoacylglycerol acyltransferase 2 (MGAT2) or kinases .
Substituent Effects: Fluorine vs. Cyclopropanecarbonyl vs. Sulfonamide: The cyclopropanecarbonyl group in the target compound may confer conformational restraint, whereas sulfonamide moieties (e.g., in ) enhance hydrogen-bonding capacity and solubility .
The MGAT2 inhibitor () highlights the therapeutic relevance of tetrahydroisoquinoline sulfonamides, which may extend to tetrahydroquinoline analogs for metabolic disorder treatments.
Synthetic and Analytical Methods: Synthesis of similar compounds (e.g., ) involves multistep reactions with intermediates characterized by NMR and HRMS.
Biological Activity
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
Chemical Formula : C23H21N3O4
Molecular Weight : 403.43 g/mol
IUPAC Name : this compound
SMILES Notation : O=C(CN2C(=O)c1ccccc1C2=O)Nc4ccc3N(CCCc3c4)C(=O)C5CC5
The structure of this compound features a unique cyclopropanecarbonyl group attached to a tetrahydroquinoline core, which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's structure allows it to engage with various receptors and enzymes, potentially modulating their activity. The presence of the cyclopropanecarbonyl moiety may enhance binding affinity and specificity towards these targets.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antitumor Activity : Compounds derived from tetrahydroquinoline frameworks have shown effective inhibition against various cancer cell lines. For instance, derivatives have demonstrated significant cytotoxicity against U937 human myeloid leukemia cells without affecting normal cell viability .
- Antimicrobial Properties : The incorporation of fluorine atoms in organic compounds often enhances their antimicrobial properties. Studies indicate that fluorinated compounds can exhibit increased potency against bacterial strains due to improved lipophilicity and membrane penetration .
- Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory mediators. This activity is crucial in developing treatments for chronic inflammatory diseases .
Study 1: Synthesis and Evaluation
In a study focusing on the synthesis of cyclopropane derivatives, researchers reported that N-(1-cyclopropanecarbonyl) compounds possess distinct inhibitory effects on the proliferation of human myeloid leukemia cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the cyclopropanecarbonyl group significantly influenced biological activity .
Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of various N-(cyclopropanecarbonyl) derivatives against common pathogens. The results indicated that certain modifications enhanced antibacterial activity while maintaining low cytotoxicity levels in human cell lines .
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide, and how can reaction conditions be optimized?
The synthesis typically involves:
- Step 1 : Formation of the tetrahydroquinoline core via cyclization of substituted aniline derivatives under acidic conditions (e.g., polyphosphoric acid) .
- Step 2 : Introduction of the cyclopropanecarbonyl group via nucleophilic acyl substitution, requiring anhydrous solvents (e.g., dichloromethane) and catalysts like DMAP .
- Step 3 : Coupling with 2-fluorobenzamide using peptide coupling reagents (e.g., HATU or EDC) in polar aprotic solvents (DMF or DCM) .
Optimization focuses on temperature control (0–60°C), solvent polarity, and stoichiometric ratios to maximize yield (>70%) and purity (>95%) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity .
- Spectroscopy :
- 1H/13C NMR : Confirm the presence of the cyclopropane ring (δ 1.2–1.5 ppm for cyclopropane protons) and fluorine coupling patterns .
- IR : Detect amide C=O stretches (~1650 cm⁻¹) and aromatic C-F bonds (~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (C₂₀H₁₈F₂N₂O₂, MW = 380.37 g/mol) .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the fluorobenzamide’s affinity for ATP-binding pockets .
- Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Modular Substitutions : Systematically vary the cyclopropane (e.g., substituent size) and fluorobenzamide (e.g., ortho/meta fluorine positions) to assess binding affinity shifts .
- Crystallography : Co-crystallize with target enzymes (e.g., PARP-1) using SHELX software for electron density mapping of ligand-protein interactions .
- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations to predict binding free energies (ΔG) and residence times .
Q. What analytical strategies resolve contradictions in reported bioactivity data across studies?
- Meta-Analysis : Compare datasets using standardized assays (e.g., uniform cell lines, incubation times) to isolate variables like impurity interference .
- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that may skew results .
- Orthogonal Validation : Confirm hits with SPR (surface plasmon resonance) for direct binding kinetics (ka/kd) .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Forced Degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and thermal (40°C) stress, followed by HPLC stability-indicating methods .
- Plasma Stability : Incubate with human plasma (37°C) and quantify parent compound decay via LC-MS .
- Light Sensitivity : UV-vis spectroscopy to track photodegradation (λmax = 270 nm) under ICH Q1B guidelines .
Q. What methodologies are suitable for elucidating its mechanism of action in neurodegenerative models?
- Transcriptomics : RNA-seq of treated neuronal cells (e.g., SH-SY5Y) to identify dysregulated pathways (e.g., apoptosis, autophagy) .
- Immunoblotting : Quantify phosphorylation states of tau or α-synuclein to probe anti-aggregation effects .
- In Vivo Imaging : Micro-PET with ¹⁸F-labeled analogs to track blood-brain barrier penetration in rodent models .
Methodological Resources
Table 1 : Key Analytical Parameters for Quality Control
| Parameter | Method | Acceptance Criteria | Reference |
|---|---|---|---|
| Purity | HPLC (UV 254 nm) | ≥95% | |
| Solubility | Shake-flask (PBS, pH 7.4) | ≥50 µg/mL | |
| Thermal Stability | TGA/DSC | Decomposition >150°C | |
| Plasma Protein Binding | Equilibrium dialysis | % Bound >90% |
Table 2 : Common Contaminants and Mitigation Strategies
| Contaminant | Source | Removal Strategy |
|---|---|---|
| Unreacted tetrahydroquinoline | Incomplete coupling | Silica gel chromatography |
| Fluorobenzamide isomers | Regioselectivity issues | Recrystallization (EtOAc/Hex) |
| Hydrolyzed cyclopropane | Moisture exposure | Anhydrous workup |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
